molecular formula C23H22N2O5S B6059847 3-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-1,3-thiazolidine-2,4-dione

3-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-1,3-thiazolidine-2,4-dione

Cat. No. B6059847
M. Wt: 438.5 g/mol
InChI Key: VAQMRNNQRCRKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-1,3-thiazolidine-2,4-dione, commonly known as TZP, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of TZP is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a key role in the regulation of various metabolic and inflammatory pathways.
Biochemical and physiological effects:
TZP has been found to exhibit a range of biochemical and physiological effects, including the modulation of glucose and lipid metabolism, the suppression of inflammation, and the inhibition of cancer cell growth. It has also been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of TZP for lab experiments is its well-defined chemical structure, which allows for easy synthesis and characterization. However, one limitation is that TZP is not very soluble in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on TZP. One area of interest is the development of TZP derivatives with improved solubility and bioavailability. Another potential direction is the investigation of TZP's effects on other disease conditions, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of TZP and its potential therapeutic applications.

Synthesis Methods

The synthesis of TZP involves the reaction of 2,4-thiazolidinedione with 4-phenoxybenzoyl chloride and 1-piperidinoethylamine in the presence of a suitable base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

TZP has been extensively studied for its potential therapeutic properties in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. TZP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

3-[2-oxo-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]ethyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c26-20(14-25-21(27)15-31-23(25)29)24-12-4-5-17(13-24)22(28)16-8-10-19(11-9-16)30-18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQMRNNQRCRKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-Oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-1,3-thiazolidine-2,4-dione

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